1,5-Bis(hydroxymethyl)biguanide monohydrochloride
Description
Biguanides are a class of compounds characterized by two guanidine groups linked by a central carbon chain. These derivatives are notable for their antimicrobial, antimalarial, and industrial applications. Below, we analyze key structural analogs to infer properties and applications relevant to the hydroxymethyl variant.
Properties
CAS No. |
68134-03-2 |
|---|---|
Molecular Formula |
C4H12ClN5O2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-[(E)-N'-(hydroxymethyl)carbamimidoyl]guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5O2.ClH/c5-3(7-1-10)9-4(6)8-2-11;/h10-11H,1-2H2,(H5,5,6,7,8,9);1H |
InChI Key |
ZTVKYWJVZQMUMZ-UHFFFAOYSA-N |
Isomeric SMILES |
C(O)/N=C(/N/C(=N/CO)/N)\N.Cl |
Canonical SMILES |
C(N=C(N)NC(=NCO)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride typically involves the reaction of biguanide with formaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion for the final product .
Industrial Production Methods
In industrial settings, the production of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound exhibits antimicrobial properties, making it useful in biological studies and applications.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its ability to kill or inhibit the growth of microorganisms.
Mechanism of Action
The mechanism of action of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways within the microorganisms, inhibiting their growth and replication .
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes critical data for biguanide hydrochlorides with diverse substituents, derived from the evidence:
Key Observations:
- Substituent Effects: Chlorophenyl groups (e.g., 1,5-Bis(4-chlorophenyl)biguanide hydrochloride) enhance lipophilicity and molecular weight, favoring membrane penetration in antimicrobial applications . Trifluoromethyl groups introduce strong electronegativity and metabolic stability, useful in pharmaceutical intermediates .
Pharmacological and Industrial Relevance
- Proguanil Impurities :
- Antimicrobial Activity: Polyhexamethylene biguanide (PHMB), a polymeric biguanide, demonstrates broad-spectrum antimicrobial activity. While monomeric analogs like those above lack this polymer effect, substituents like chlorophenyl may enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
